2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9382645
InChI: InChI=1S/C14H14N4O2S/c1-20-8-11-7-12(19)18-13(15-11)16-14(17-18)21-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,16,17)
SMILES: COCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35 g/mol

2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

CAS No.:

VCID: VC9382645

Molecular Formula: C14H14N4O2S

Molecular Weight: 302.35 g/mol

* For research use only. Not for human or veterinary use.

2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one -

Description

"2-Benzylsulfanyl-5-methoxymethyl-4H- triazolo[1,5-a]pyrimidin-7-one" is a heterocyclic compound belonging to the triazolopyrimidine family. This class of compounds is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique molecular structure of this compound makes it an attractive target for research in medicinal chemistry and drug design.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the Triazolopyrimidine Core: The reaction between aminoguanidine derivatives and β-ketoesters forms the triazolopyrimidine scaffold.

  • Introduction of the Benzylsulfanyl Group: Nucleophilic substitution reactions introduce the benzylsulfanyl moiety at position 2.

  • Methoxymethyl Substitution: Alkylation reactions add the methoxymethyl group at position 5.

This stepwise approach ensures high yield and purity of the final product.

Biological Activities

4.1 Antimicrobial Activity
Triazolopyrimidine derivatives are widely reported to exhibit antibacterial and antifungal properties by targeting microbial enzymes or DNA synthesis pathways.

4.2 Antiviral Potential
Compounds with similar structures have shown promise in inhibiting viral replication by disrupting protein-protein interactions critical for viral polymerase activity .

4.3 Anticancer Properties
Studies on related compounds suggest potential cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Applications in Medicinal Chemistry

"2-Benzylsulfanyl-5-methoxymethyl-4H- triazolo[1,5-a]pyrimidin-7-one" has potential applications in:

  • Drug Development: As a lead compound for designing novel antimicrobial or anticancer agents.

  • Molecular Docking Studies: Its structure allows for computational modeling to predict interactions with biological targets.

Product Name 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
IUPAC Name 2-benzylsulfanyl-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C14H14N4O2S/c1-20-8-11-7-12(19)18-13(15-11)16-14(17-18)21-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,16,17)
Standard InChIKey WTGDVPDKMOUNOS-UHFFFAOYSA-N
SMILES COCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3
Canonical SMILES COCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3
PubChem Compound 1975172
Last Modified Apr 15 2024

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